molecular formula C8H10FN B1330211 1-(4-Fluorophenyl)ethanamine CAS No. 403-40-7

1-(4-Fluorophenyl)ethanamine

Cat. No. B1330211
CAS RN: 403-40-7
M. Wt: 139.17 g/mol
InChI Key: QGCLEUGNYRXBMZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)ethanamine is a compound that has been the subject of various studies due to its potential applications in pharmaceuticals and materials science. The compound's structure includes a fluorophenyl group attached to an ethylamine, which can participate in various chemical reactions and has interesting physical and chemical properties.

Synthesis Analysis

The synthesis of related fluorophenyl compounds has been explored in different contexts. For instance, the enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, a compound closely related to 1-(4-fluorophenyl)ethanamine, has been achieved using biocatalysts derived from Daucus carota cells. This process yields the product with high enantiomeric excess, indicating the potential for producing optically pure compounds .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of compounds containing the 4-fluorophenyl moiety have been investigated using various computational methods, including density functional theory (DFT). These studies provide insights into the geometrical parameters and the stability of the molecules, which are influenced by hyper-conjugative interactions and charge delocalization .

Chemical Reactions Analysis

The reactivity of the 4-fluorophenyl group in chemical reactions is influenced by the presence of the fluorine atom, which can affect the electron density distribution within the molecule. This can be observed in molecular docking studies, where the fluorine atom plays a crucial role in the binding of the compound to target proteins, suggesting potential inhibitory activity against enzymes like TPII .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-fluorophenyl)ethanamine and related compounds can be deduced from their molecular structures. For example, the presence of the fluorine atom can impact the molecule's polarity and its interactions with other molecules. The hydrogen bonding capability of the ethylamine part can also influence the compound's solubility and boiling point. Additionally, the study of monohydrated 2-(4-fluorophenyl)ethylamine provides insights into the intra- and intermolecular interactions that stabilize such clusters .

Scientific Research Applications

Synthesis and Analytical Characterizations

  • Syntheses and Analytical Characterizations: Substances based on the 1,2-diarylethylamine template, like 1-(4-Fluorophenyl)ethanamine, have been investigated for various potential clinical applications. The study reported the chemical syntheses and comprehensive analytical characterizations of six positional isomers of a related compound, demonstrating the complexity and versatility of these substances in research settings (Dybek et al., 2019).

Novel Mercury Sensor

  • Dual Optical Detection of Novel Mercury Sensor: A novel macromolecule related to 1-(4-Fluorophenyl)ethanamine was synthesized for the selective optical detection of mercury ions. This showcases the potential for using derivatives in sensing applications, particularly in environmental monitoring (Wanichacheva et al., 2009).

Synthesis of Antagonists and Agonists

  • Efficient Synthesis of NK(1) Receptor Antagonist: The synthesis of the orally active NK(1) receptor antagonist Aprepitant involved a compound structurally similar to 1-(4-Fluorophenyl)ethanamine. This highlights the role of such compounds in synthesizing pharmaceutical agents (Brands et al., 2003).

Chiral Recognition and Antimicrobial Activity

  • Role in Chiral Recognition and Antimicrobial Activity: Compounds like 1-(4-Fluorophenyl)ethanamine are used to study the role of substituents in the chiral recognition of molecular complexes. Additionally, derivatives of this compound have shown antibacterial and antifungal activities, indicating their potential in the development of new antimicrobial agents (Pejchal et al., 2015).

Structural and Vibrational Properties

  • Structural and Vibrational Studies: The structural and vibrational properties of derivatives of 1-(4-Fluorophenyl)ethanamine, like 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, have been studied. Such research provides insights into the molecular behavior and potential applications in materials science (Saeed et al., 2011).

Safety And Hazards

This compound is classified as having acute toxicity and can cause severe skin burns and eye damage . It is also toxic to aquatic life with long-lasting effects . Precautions should be taken to avoid release to the environment, and protective equipment should be worn when handling this compound .

properties

IUPAC Name

1-(4-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCLEUGNYRXBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960739
Record name 1-(4-Fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)ethanamine

CAS RN

403-40-7
Record name 1-(4-Fluorophenyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-alpha-methylbenzylamine
Source ChemIDplus
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Record name 1-(4-Fluorophenyl)ethan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-α-methylbenzylamine
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Record name 1-(4-Fluorophenyl)ethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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